3-Quinolineboronic acid

Beschreibung

Nomenclature and Chemical Identification in Scholarly Contexts

In academic literature and chemical databases, 3-Quinolineboronic acid is identified by a variety of names and standardized numbers to ensure unambiguous recognition.

The compound is commonly referred to by several synonyms, including (3-Quinolinyl)boronic acid, Quinolin-3-ylboronic acid, and 3-Quinolylboronic acid. chemimpex.comsigmaaldrich.com To facilitate precise identification in research and chemical commerce, a set of unique identifiers is assigned to it.

Here is a table of its key identifiers:

| Identifier | Value |

| CAS Number | 191162-39-7 chemimpex.comsigmaaldrich.com |

| PubChem ID | 2734663 chemimpex.comnih.gov |

| MDL Number | MFCD02183527 chemimpex.comsigmaaldrich.com |

| EC Number | 640-162-5 nih.govalfa-chemistry.com |

| InChI Key | YGDICLRMNDWZAK-UHFFFAOYSA-N sigmaaldrich.comfishersci.ca |

Structural Features and Their Implications for Reactivity and Research Applications

The distinct chemical behavior and broad utility of this compound are direct consequences of its molecular architecture, which features a quinoline (B57606) ring system fused to a boronic acid group. evitachem.com

The boronic acid group, -B(OH)₂, is a cornerstone of modern organic synthesis. boronmolecular.com These groups are generally stable, exhibit low toxicity, and are relatively easy to synthesize. nih.gov A key characteristic of boronic acids is their role as Lewis acids, enabling them to form reversible covalent bonds with molecules containing diol or diamine functionalities. wikipedia.org This property is crucial for molecular recognition and the development of sensors. wikipedia.org

In synthetic organic chemistry, the boronic acid moiety is most celebrated for its participation in the Suzuki-Miyaura cross-coupling reaction. boronmolecular.comsigmaaldrich.com This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for constructing complex molecular frameworks. evitachem.comfujifilm.com Boronic acids are also utilized in other significant transformations, including Chan-Lam coupling, Stille coupling, and conjugate additions. sigmaaldrich.com

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. evitachem.comresearchgate.net Its presence in a molecule can confer a wide range of biological activities. rsc.orgmdpi.com Quinoline derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, antimalarial, and anticancer agents. researchgate.netrsc.orgmdpi.comorientjchem.org The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of a compound's physicochemical and pharmacokinetic properties. researchgate.netresearchgate.net

The fusion of the boronic acid group with the quinoline moiety in this compound creates a bifunctional molecule with broad applicability. It serves as a critical intermediate for introducing the quinoline scaffold into larger, more complex structures, particularly in the development of novel therapeutic agents and functional materials. chemimpex.comevitachem.com

Historical Perspectives on Quinolineboronic Acids in Chemical Synthesis

The development of organoboron chemistry dates back to 1860 with the first synthesis of a boronic acid by Edward Frankland. nih.govwiley-vch.de However, the widespread application of boronic acids, particularly in cross-coupling reactions, is a more recent development, with the Suzuki-Miyaura reaction, first reported in 1979, being a major catalyst for this surge in interest. fujifilm.com

The synthesis and application of heteroaryl boronic acids, including quinolineboronic acids, followed the initial work on simpler arylboronic acids. The first mention of a quinolineboronic acid, specifically 8-quinolineboronic acid, in the context of its catalytic properties appeared in the 1960s. acs.orgwiley-vch.deresearchgate.net The development of reliable synthetic routes to various isomers of quinolineboronic acid, such as the 3-isomer, has been crucial for their broader application. A common synthetic method involves the reaction of a haloquinoline (e.g., 3-bromoquinoline) with an organolithium reagent followed by quenching with a trialkyl borate (B1201080). guidechem.comchemicalbook.com The ongoing refinement of synthetic methods and the expanding scope of their applications continue to underscore the importance of quinolineboronic acids in contemporary chemical synthesis.

Overview of Research Areas and Applications for this compound

This compound is a versatile reagent with applications spanning multiple scientific disciplines. chemimpex.com

Key research areas and applications include:

Organic Synthesis: It is a fundamental building block, primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. chemimpex.commyskinrecipes.com This includes the preparation of heterobiaryls and other intricate molecular architectures. sigmaaldrich.comsigmaaldrich.com

Medicinal Chemistry and Drug Discovery: The compound is instrumental in the synthesis of new pharmaceutical candidates. chemimpex.com Research has shown its use in developing inhibitors for enzymes like human immunodeficiency virus (HIV) protease and in creating compounds with potential anticancer and anti-inflammatory properties. chemimpex.comsigmaaldrich.comevitachem.comsigmaaldrich.com It has also been investigated for its potential as an inhibitor of the Staphylococcus aureus NorA efflux pump. chemicalbook.com

Materials Science: this compound contributes to the development of advanced materials, including polymers and nanomaterials, by allowing for the incorporation of the quinoline moiety to enhance specific properties. chemimpex.commdpi.com

Biochemical Research and Sensor Development: Its ability to bind with saccharides and the associated changes in its fluorescence properties make it a valuable tool for developing sensors to detect carbohydrates in biological systems. evitachem.comchemicalbook.com It is also used in the study of enzyme inhibitors to better understand biochemical pathways. chemimpex.com

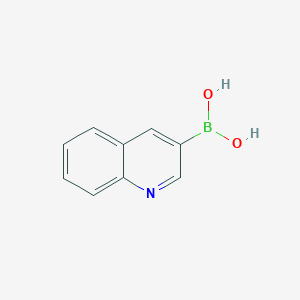

Structure

2D Structure

Eigenschaften

IUPAC Name |

quinolin-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDICLRMNDWZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370433 | |

| Record name | 3-quinolineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191162-39-7 | |

| Record name | 3-quinolineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Quinolineboronic Acid and Derivatives

Established Synthetic Routes for 3-Quinolineboronic Acid

The preparation of this compound can be achieved through several established methods, primarily involving the introduction of a boronic acid moiety onto the quinoline (B57606) scaffold.

Lithium-Halogen Exchange Reactions for Boronic Acid Synthesis

A prominent method for synthesizing arylboronic acids, including this compound, is through a lithium-halogen exchange reaction. wikipedia.orgnumberanalytics.com This reaction typically involves the treatment of a halogenated quinoline, such as 3-bromoquinoline (B21735), with an organolithium reagent like n-butyllithium at low temperatures. evitachem.comchemicalbook.com This generates a highly reactive lithiated quinoline intermediate. Subsequent reaction with a boron-containing electrophile, such as triisopropyl borate (B1201080) or trimethyl borate, followed by acidic workup, yields the desired boronic acid. evitachem.comguidechem.com The rate of exchange is influenced by the halogen, following the trend I > Br > Cl. wikipedia.org

The general mechanism involves the formation of an "ate-complex" as a reversible intermediate. wikipedia.orgharvard.edu The stability of the carbanion intermediate of the organolithium reagent plays a key role in the reaction's kinetics. wikipedia.org

Direct Boron Insertion into C-H Bonds

Direct C-H borylation represents an atom-economical approach to synthesizing boronic acids. This method avoids the pre-functionalization required in lithium-halogen exchange reactions. Iridium-catalyzed borylation has been shown to be effective for quinoline derivatives. rsc.orgmdpi.com The regioselectivity of the borylation is often influenced by steric and electronic factors of the quinoline substrate. rsc.org For instance, iridium-catalyzed borylation of quinolines using a silica-supported phosphine-iridium system can selectively functionalize the C8 position. csic.esresearchgate.net The choice of ligand and catalyst system is crucial in directing the borylation to the desired position on the quinoline ring. rsc.org

Synthesis from 3-Bromoquinoline Precursors

The most common and well-documented route to this compound utilizes 3-bromoquinoline as the starting material. evitachem.comchemicalbook.comguidechem.com This method relies on the lithium-halogen exchange reaction previously discussed.

The successful synthesis of this compound from 3-bromoquinoline is highly dependent on the careful control of reaction parameters.

Temperature: The initial lithium-halogen exchange is typically conducted at very low temperatures, around -78°C, using a dry ice/acetone bath to maintain the stability of the reactive organolithium intermediate and prevent side reactions. evitachem.comchemicalbook.comguidechem.com After the addition of the borate ester, the reaction is often allowed to warm to a higher temperature, such as 0°C or room temperature, before quenching. chemicalbook.comguidechem.com

Solvents: Anhydrous solvents are essential to prevent the quenching of the organolithium reagent. Tetrahydrofuran (THF) is a commonly used solvent due to its ability to dissolve the reactants and its low freezing point. evitachem.comchemicalbook.comguidechem.com A mixture of toluene (B28343) and THF has also been reported. guidechem.com

Reagents: n-Butyllithium is the most frequently used organolithium reagent for the lithium-halogen exchange. evitachem.comchemicalbook.comguidechem.com Triisopropyl borate and trimethyl borate are common boron sources. evitachem.comguidechem.com Following the boronation, the reaction is quenched with an acid, such as hydrochloric acid, to hydrolyze the boronate ester to the boronic acid. evitachem.comchemicalbook.comguidechem.com

A typical procedure involves dissolving 3-bromoquinoline and triisopropyl borate in dry THF under an inert atmosphere, cooling the mixture to -78°C, and then adding n-butyllithium dropwise. evitachem.comchemicalbook.com After a period of stirring at low temperature, the reaction is warmed and then quenched with acid. evitachem.comchemicalbook.com The pH is subsequently adjusted to neutral, and the product is extracted. chemicalbook.com

| Parameter | Condition | Purpose |

| Starting Material | 3-Bromoquinoline | Provides the quinoline scaffold with a leaving group for lithiation. evitachem.comchemicalbook.com |

| Reagent | n-Butyllithium | Effects the lithium-halogen exchange to form the organolithium intermediate. evitachem.comchemicalbook.com |

| Boron Source | Triisopropyl borate / Trimethyl borate | Reacts with the lithiated quinoline to form the boronate ester. evitachem.comguidechem.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Provides a suitable reaction medium and dissolves reactants. evitachem.comchemicalbook.com |

| Temperature | -78°C (initial), then warming | Controls the reactivity and stability of the organolithium intermediate. evitachem.comchemicalbook.com |

| Quenching Agent | Hydrochloric Acid (HCl) | Hydrolyzes the boronate ester to the final boronic acid product. evitachem.comchemicalbook.com |

Derivatization Strategies for this compound

This compound can be further modified to generate a variety of derivatives with tailored properties for specific applications.

Formation of Boronic Esters (e.g., Pinacol (B44631) Esters)

A common derivatization of boronic acids is their conversion to boronic esters, with pinacol esters being a prominent example. cymitquimica.comsigmaaldrich.com These esters are often more stable, easier to handle and purify, and are highly effective in cross-coupling reactions. The synthesis of this compound pinacol ester can be achieved through various methods, including the reaction of this compound with pinacol. This transformation is valuable for subsequent synthetic applications, such as in Suzuki-Miyaura cross-coupling reactions. acs.orgacs.org

| Derivative | Reagent | Application |

| This compound pinacol ester | Pinacol | Used in Suzuki-Miyaura cross-coupling reactions. acs.orgacs.org |

Preparation of Boroxine (B1236090) Derivatives

Boronic acids, including this compound, can undergo a self-condensation reaction to form cyclic trimetric anhydrides known as boroxines. tdl.orgglobethesis.com This transformation is a reversible equilibrium driven by the removal of water. tdl.org The resulting boroxine from this compound is quinolin-3-ylboroxine.

The formation of boroxines is typically achieved through dehydration, which can be facilitated by azeotropic distillation to remove water or by using a chemical dehydrating agent. tdl.org The structure of a boroxine consists of a planar six-membered ring with alternating boron and oxygen atoms (B₃O₃). tdl.org This ring is isoelectronic with benzene (B151609) and exhibits some degree of aromatic character due to the vacant p-orbitals on the boron atoms. tdl.org While the B-O bonds are strong, the formation of boroxines is a thermodynamically reversible process, with the equilibrium being shifted towards the boroxine upon the removal of the water byproduct. tdl.org

It is important to note that boronic acids in their solid state often exist as a mixture containing these oligomeric anhydrides. wiley-vch.de

Functionalization of the Quinoline Ring System

The precise and selective introduction of functional groups onto the quinoline scaffold is a critical aspect of synthetic chemistry, enabling the creation of diverse derivatives. rsc.org Various methods have been developed to functionalize the quinoline ring, including direct C-H bond functionalization and catalyzed cross-coupling reactions.

One key strategy for synthesizing quinoline boronic acid derivatives is the direct borylation of the quinoline ring. A notable method involves the Palladium-catalyzed C-4 borylation of chloroquinolines using bis(pinacolato)diboron (B136004) (B₂(pin)₂). rsc.org This approach allows for the introduction of a boryl group at a specific position, which can then be converted into the corresponding boronic acid. rsc.org

Furthermore, direct C-H functionalization offers an atom-economical route to modify the quinoline system. Research has demonstrated the regioselective functionalization of quinoline N-oxides at the C-2 position by reacting them with various boronic acids. acs.org This type of transformation can proceed under metal-free conditions, representing an application of the Petasis reaction for heterocycle functionalization. acs.org Other studies have achieved similar C-2 arylation of quinoline N-oxides using KMnO₄ as an oxidant in a radical cross-coupling reaction. rhhz.net Functionalization is not limited to the C-2 position; methods for C-8 functionalization using rhodium catalysis have also been described. rsc.org

Below is a table summarizing selected methods for the functionalization of the quinoline ring system.

| Position | Method | Reagents | Outcome | Reference |

| C-4 | Pd-catalyzed Borylation | Chloroquinolines, Bis(pinacolato)diboron (B₂(pin)₂) | C-4 borylated quinoline | rsc.org |

| C-2 | Petasis Reaction (Metal-Free) | Quinoline N-oxides, Boronic acids | 2-substituted quinolines | acs.org |

| C-2 | Radical Cross-Coupling | Quinoline N-oxides, Arylboronic acids, KMnO₄ | 2-arylquinoline N-oxides | rhhz.net |

| C-8 | Rhodium-catalyzed Allylation | Quinoline N-oxide, Vinylcyclopropanes | C-8 allylated quinoline | rsc.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like quinolines, aiming to reduce environmental impact and improve safety. nih.govresearchgate.net These approaches focus on developing more sustainable synthetic routes through methods such as one-pot synthesis, the use of alternative energy sources like microwave and ultrasound, and employing environmentally benign catalysts and solvents. nih.gov

Atom Economy and Solvent Selection in Synthetic Protocols

Atom economy and the choice of solvents are fundamental pillars of green chemistry, directly impacting the efficiency and environmental footprint of a chemical process. mdpi.com

Atom Economy Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. mdpi.com Synthetic strategies that maximize atom economy are inherently more efficient and produce less waste. acs.org Multicomponent reactions are particularly noted for their high atom economy, as they are designed to incorporate the bulk of the reactants into the product in a single operation. mdpi.com Catalytic processes also improve atom economy by enabling reactions to proceed with high efficiency without the need for stoichiometric reagents that are consumed in the reaction. researchgate.net

Solvent Selection The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental concerns. ucl.ac.uk Green chemistry promotes the use of solvents that are less toxic, renewable, and biodegradable. ijpsjournal.com

Water: Often considered the ultimate green solvent, water has been used for the synthesis of quinoline derivatives. researchgate.net

Biorenewable Solvents: Solvents derived from biological sources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as sustainable alternatives to petroleum-based solvents. researchgate.netresearchgate.net

Aprotic Polar Solvents: In some cases, specific solvent properties are necessary for reaction efficiency. Studies on borate-ester mediated reactions found that aprotic polar solvents like acetonitrile (B52724) (MeCN) were highly effective. ucl.ac.uk

Solvent-Free Conditions: Eliminating the solvent entirely represents an ideal green chemistry scenario, reducing waste and often simplifying product purification. ijpsjournal.com

The following table highlights various solvents used in the synthesis of quinoline derivatives and related boronic acid chemistry, reflecting the diverse considerations in solvent selection.

| Solvent | Context of Use | Rationale/Advantage | Reference |

| Water | Quinoline Synthesis | Environmentally benign | researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Catalytic Amidation with Boronic Acids | Biorenewable, sustainable alternative | researchgate.netresearchgate.net |

| Acetonitrile (MeCN) | Borate-ester Mediated Carboxamidation | High efficiency for specific transformations | ucl.ac.uk |

| Toluene | Suzuki Coupling | Commonly used, but less efficient in some green protocols | ucl.ac.ukacs.org |

| Dimethylformamide (DMF) | Suzuki Coupling | Effective but can pose purification challenges | acs.org |

| Ethanol | Multicomponent Reactions | Green solvent, allows for simple recrystallization | mdpi.com |

Catalytic Applications and Methodological Advancements with 3 Quinolineboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile method for forging C-C bonds, with broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction's success is attributed to its mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids.

Mechanism and Catalytic Cycle in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps involving a palladium catalyst. thieme-connect.comwwjmrd.com The cycle commences with an active Pd(0) species, which undergoes oxidative addition, followed by transmetalation and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org

The initial and often rate-determining step of the catalytic cycle is the oxidative addition of an organic halide (R-X) to the Pd(0) complex. wwjmrd.com This process involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar Pd(II) intermediate. libretexts.org The reactivity of the organic halide in this step generally follows the order: I > OTf > Br >> Cl. wwjmrd.com Electron-rich phosphine (B1218219) ligands on the palladium center can facilitate this step by increasing the electron density at the metal. researchgate.net

Following oxidative addition, the transmetalation step occurs, wherein the organic group from the boronic acid is transferred to the palladium(II) complex. wwjmrd.com This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. wwjmrd.com The halide or other leaving group on the palladium is replaced by the organic moiety from the boronic acid, resulting in a diorganopalladium(II) complex. libretexts.org

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the final product (R-R'). libretexts.org This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. yonedalabs.com Bulky ligands on the palladium catalyst can promote this step. researchgate.net

Scope of Coupling Partners (Aryl Halides, Heteroaryl Halides, Pseudohalides)

3-Quinolineboronic acid has demonstrated utility in coupling with a diverse array of electrophilic partners, including aryl halides, heteroaryl halides, and pseudohalides like triflates. The choice of coupling partner can significantly influence reaction conditions and outcomes.

Aryl Halides: The coupling of this compound with various aryl halides, including bromides and chlorides, has been reported. The reactivity of the aryl halide is dependent on the nature of the halogen and the electronic properties of the aromatic ring. Generally, aryl iodides and bromides are more reactive than aryl chlorides. researchgate.netresearchgate.net

Heteroaryl Halides: The synthesis of heterobiaryl compounds is of significant interest in medicinal chemistry. This compound can be effectively coupled with a range of heteroaryl halides. However, heteroaromatic halides can sometimes be challenging substrates, potentially leading to lower yields. researchgate.net The development of highly active catalyst systems has expanded the scope to include various heteroaryl chlorides and bromides. acs.orgacs.org

Pseudohalides: Aryl triflates (OTf) serve as effective coupling partners for this compound in Suzuki-Miyaura reactions. libretexts.org Their reactivity is often comparable to or greater than that of aryl bromides, making them valuable alternatives to halides. wwjmrd.com Palladium-catalyzed couplings of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates have been shown to proceed in good to excellent yields. nih.gov

Below is an interactive data table summarizing the scope of coupling partners for this compound in Suzuki-Miyaura reactions, with representative yields.

| Coupling Partner Category | Example Electrophile | Catalyst System | Base | Solvent | Yield (%) |

| Aryl Halides | 4-Bromoacetophenone | Palladacycle 21 | K2CO3 | Toluene (B28343) | High |

| 4-Chloroanisole | Pd(OAc)2 / Monodentate Biarylphosphine | K3PO4 | THF/H2O | 93 | |

| Heteroaryl Halides | 3-Chloropyridine | Pd2dba3 / Ligand 1 | KF | Dioxane | Excellent |

| 5-Chloro-2-thiophene carbaldehyde | Pd(OAc)2 / Ligand 1 | - | - | 71 | |

| Pseudohalides | 3-Pyridyl triflates | Pd(PPh3)4 | K3PO4 | Dioxane | Good to Excellent |

Ligand Design and Catalyst Development for Palladium-Catalyzed Suzuki-Miyaura Reactions

The evolution of the Suzuki-Miyaura reaction has been significantly driven by the design and development of sophisticated ligands and palladium catalysts. These advancements have expanded the reaction's scope to include less reactive coupling partners and have enabled reactions to proceed under milder conditions with lower catalyst loadings. nih.gov

Ligand Design: The choice of ligand is crucial for the efficiency of the Suzuki-Miyaura coupling. Phosphine ligands are widely used, and their electronic and steric properties can be fine-tuned to optimize the catalytic cycle. researchgate.net

Electron-rich ligands: These ligands, such as those with bulky alkyl or biarylphosphine scaffolds, increase the electron density on the palladium center, which facilitates the oxidative addition step, particularly with less reactive aryl chlorides. researchgate.netnih.gov

Bulky ligands: Sterically demanding ligands promote the reductive elimination step and can help stabilize the catalytically active monoligated palladium species. researchgate.netnih.gov Examples of such ligands include dialkylbiaryl phosphines like SPhos and XPhos, which have shown broad applicability. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands that are often more stable than phosphines. nih.gov

Catalyst Development: The development of palladium precatalysts has simplified the execution of Suzuki-Miyaura reactions. Palladacycles, for instance, are air- and thermally stable precatalysts that have demonstrated high activity and longevity. thieme-connect.com More recently, specialized precatalysts have been designed to facilitate the coupling of challenging substrates, such as unstable heteroaryl boronic acids, by enabling the reaction to proceed at room temperature with short reaction times. nih.gov

The table below provides an overview of different ligand types and their impact on the Suzuki-Miyaura reaction.

| Ligand Class | Key Features | Impact on Catalytic Cycle |

| Monodentate Phosphines | e.g., PPh3, PCy3, P(t-Bu)3 | Bulky and electron-donating variants promote oxidative addition and reductive elimination. |

| Bidentate Phosphines | e.g., dppf, Xantphos | Can stabilize the palladium center; bite angle influences reactivity. |

| Dialkylbiaryl Phosphines | e.g., SPhos, XPhos, DavePhos | Highly effective for a broad range of substrates, including challenging ones. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Form stable complexes, often more robust than phosphine-based catalysts. nih.gov |

Nickel-Catalyzed Suzuki-Miyaura Coupling Systems

The Suzuki-Miyaura cross-coupling reaction has been profoundly impacted by the use of nickel catalysts as a cost-effective and earth-abundant alternative to palladium. These systems have proven particularly effective for the coupling of aryl and heteroaryl compounds, including those involving this compound. Nickel catalysis allows for the efficient coupling of a wide array of substrates, including challenging heteroaryl bromides and chlorides with various heterocyclic boron-based nucleophiles. nih.govresearchgate.net

An air-stable "naked nickel" complex, [Ni(4-CF3stb)3], has been demonstrated as a competent catalyst for heteroaryl-heteroaryl Suzuki-Miyaura cross-coupling reactions without the need for exogenous ligands. nih.gov This simplifies the reaction setup and minimizes screening procedures. For instance, the coupling of this compound with a heteroaryl bromide can be achieved in good yield using this catalyst system. nih.govresearchgate.net The reaction typically proceeds under conditions such as 10 mol% of the nickel catalyst with a base like K₃PO₄ in a solvent like DMA at 60 °C. researchgate.net

Furthermore, commercially available and air-stable precatalysts such as NiCl₂(PCy₃)₂ have been successfully employed in the Suzuki-Miyaura coupling of heterocyclic substrates in more environmentally friendly "green" solvents like 2-Me-THF and t-amyl alcohol. nih.govacs.org This methodology is robust and allows for the assembly of complex bis(heterocyclic) frameworks, which are prevalent in pharmaceuticals. nih.gov The coupling of isoquinoline (B145761) derivatives with pyridylboronic acid, for example, has been achieved in quantitative yield on a gram scale with catalyst loadings as low as 1 mol%. nih.gov These nickel-catalyzed systems demonstrate high functional group tolerance and are effective for a broad scope of coupling partners, including various phenol (B47542) derivatives like carbamates and sulfamates. nih.govsci-hub.st

Continuous Flow Methodologies in Suzuki-Miyaura Reactions

Continuous flow chemistry has emerged as a powerful technology for performing Suzuki-Miyaura cross-coupling reactions, offering significant advantages over traditional batch processing. taylorfrancis.com This methodology provides enhanced safety, improved heat and mass transfer, and simplified scalability, making it highly attractive for industrial applications. taylorfrancis.comgoflow.at A key feature of many flow systems is the use of a packed-bed reactor containing a heterogeneous catalyst. goflow.at This setup allows the reaction mixture to flow continuously through the catalyst bed, integrating the reaction and catalyst separation into a single, efficient step and facilitating catalyst recycling. goflow.atacs.org

The use of heterogeneous palladium catalysts, such as palladium immobilized on silica (B1680970) or polymer resins, is common in these systems. vapourtec.commdpi.com For instance, a continuous-flow, ligand-free Suzuki-Miyaura coupling has been developed using cartridges packed with a spherical resin-supported palladium catalyst (7% Pd/WA30). mdpi.comresearchgate.net This system successfully couples various (hetero)aryl halides with (hetero)aryl boronic acids. The spherical nature of the catalyst support creates void spaces that permit the smooth flow of the reaction solution, preventing clogging and high backpressure. mdpi.comresearchgate.net

While these systems offer numerous benefits, the coupling of heteroaryl compounds can sometimes be challenging. vapourtec.com However, general conditions for the continuous-flow Suzuki-Miyaura coupling of heteroaryl halides with (hetero)arylboronic acids have been successfully developed, achieving excellent yields with low palladium catalyst loadings. acs.org The choice of solvent is critical for success, with combinations like ethanol/water/DME being effective. vapourtec.com The efficiency of packed-bed reactors stems from their high surface area for reactions, which enhances the contact between reactants and the catalyst, leading to higher conversion rates per weight of catalyst compared to other reactor types. kindle-tech.comumich.eduhufocw.org

Other Cross-Coupling Reactions Involving this compound

Copper-Mediated Trifluoromethylation

The introduction of a trifluoromethyl (CF₃) group into aromatic systems is of great importance in medicinal chemistry and materials science. Copper-mediated trifluoromethylation of arylboronic acids provides a direct method for this transformation. rsc.org This reaction can be conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it suitable for complex molecules. rsc.orgnih.gov

The reaction typically involves a copper catalyst, a trifluoromethylating agent such as CF₃I or YlideFluor, and often a photoredox co-catalyst like a ruthenium complex under visible light irradiation. nih.govorganic-chemistry.org A plausible mechanism involves the generation of a CF₃ radical via photoredox catalysis. This radical then reacts with a Cu(II) species to form a Cu(III)(CF₃) intermediate. Subsequent transmetalation with the arylboronic acid, followed by reductive elimination, yields the trifluoromethylated arene and regenerates the active copper catalyst. nih.gov This method has been successfully applied to a wide range of (hetero)arylboronic acids, including those with sensitive functional groups like iodides, which remain intact for further modification. nih.govnih.gov

Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a versatile copper-catalyzed reaction for the formation of carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org It facilitates the cross-coupling of an arylboronic acid with an N-H or O-H containing compound, such as an amine or alcohol, to form secondary aryl amines or aryl ethers, respectively. wikipedia.orgnrochemistry.com A significant advantage of this reaction is that it can often be conducted at room temperature and is open to the air, making it operationally simpler than many palladium-catalyzed counterparts like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

The reaction mechanism is believed to proceed through a copper(III) intermediate. wikipedia.orgnrochemistry.com The cycle begins with the transmetalation of the arylboronic acid with a Cu(II) salt. This is followed by coordination of the amine (or alcohol) and subsequent oxidation to a Cu(III) species. The final product is formed via reductive elimination, which forges the C-N (or C-O) bond and regenerates a Cu(I) species that is then re-oxidized by air to complete the catalytic cycle. nrochemistry.com

This methodology has a broad scope, accommodating substrates like amines, anilines, amides, and various N-H containing heterocycles. organic-chemistry.org It has been successfully applied to the N-arylation of tautomerizable heterocycles, such as quinolin-2(1H)-one, with various arylboronic acids, including heterocyclic ones like 3-pyridyl boronic acid, demonstrating both kinetic and thermodynamic favorability for N-arylation over O-arylation. researchgate.net

Boronic Acid Catalysis (BAC)

Beyond their role as reagents in transition metal-catalyzed reactions, boronic acids have emerged as powerful organocatalysts in their own right. nih.gov This field, known as boronic acid catalysis (BAC), leverages the ability of boronic acids to form reversible covalent bonds with hydroxyl groups, providing a mild and selective method for their activation. nih.gov This approach avoids the need for wasteful stoichiometric activating reagents, thus offering greater atom economy. nih.govresearchgate.net

Activation of Hydroxyl Functional Groups

Boronic acid catalysis is particularly effective for the activation of hydroxyl groups present in carboxylic acids and alcohols. nih.govualberta.ca The mechanism of activation involves the condensation of the boronic acid with the hydroxyl-containing substrate. nih.gov

In the case of carboxylic acids, this condensation forms an acyloxyboronic acid intermediate. nih.govrsc.orgresearchgate.net This intermediate is essentially a mixed anhydride (B1165640), which activates the carbonyl group of the carboxylic acid toward nucleophilic attack. researchgate.net This activation strategy is the foundation for direct amidation reactions, where an amine attacks the activated carbonyl to form an amide bond, regenerating the boronic acid catalyst. rsc.orgresearchgate.net Theoretical studies suggest that the formation of the acyloxyboronic acid is kinetically facile but thermodynamically unfavorable, making the removal of water, often with molecular sieves, essential for driving the reaction to completion. rsc.orgresearchgate.net The cleavage of the C-O bond in the subsequent tetracoordinate intermediate is often the rate-determining step. rsc.orgresearchgate.net

For alcohols, electron-deficient arylboronic acids can act as mild Lewis acid catalysts, activating the alcohol through polarization of the C-O bond. ualberta.ca This can lead to the formation of carbocation intermediates that can be trapped by various nucleophiles. nih.gov This principle has been applied to reactions such as Friedel-Crafts-type alkylations, where π-activated alcohols react with arenes. nih.govnih.gov The catalytic activity in these reactions is influenced by substituents on the arylboronic acid, particularly those at the ortho position. ualberta.ca

Electrophilic Activation of Carboxylic Acids

Arylboronic acids are recognized for their capacity to function as mild Lewis acid catalysts, activating carboxylic acids toward nucleophilic attack. This activation is central to processes like amidation. The general mechanism involves the formation of an acyloxyboronic acid intermediate through a dehydration condensation reaction between the carboxylic acid and the boronic acid. This intermediate is more electrophilic than the original carboxylic acid, facilitating reaction with a nucleophile. The removal of water is often essential for driving the equilibrium towards the formation of this activated species.

While the catalytic activity of various arylboronic acids in this context is established, specific studies detailing the use of this compound as a catalyst for the electrophilic activation of carboxylic acids are not extensively documented in the current scientific literature. However, the fundamental principles of boronic acid catalysis suggest its potential in this role. The Lewis acidity of the boron center in this compound, influenced by the electron-withdrawing nature of the quinoline (B57606) ring, would be the key factor in its ability to activate carboxylic acids. Mechanistic studies on other arylboronic acids show they can operate as both Lewis acids and hydrogen-bond donors, which collectively contribute to the catalytic process.

Nucleophilic Activation of Diols and Saccharides

Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols, a class of compounds that includes saccharides. This interaction forms cyclic boronate esters. This binding ability is not only the basis for sensors and separation technologies but also for the catalytic activation of these molecules. Specifically, this compound has been identified as a member of a group of boronic acid derivatives that exhibit changes in their fluorescence properties upon binding to sugar molecules, confirming its interaction with saccharides.

The formation of a tetrahedral boronate ester adduct between a boronic acid and a diol can enhance the nucleophilicity of the remaining hydroxyl groups. This "nucleophilic activation" allows for site-selective functionalization of polyols, such as carbohydrates, under mild conditions. By transiently forming the cyclic ester, the boronic acid catalyst can differentiate between hydroxyl groups, leading to high regioselectivity in subsequent reactions like acylation.

Table 1: Interaction of Boronic Acids with Diols

| Diol Type | Interaction with Boronic Acid | Resulting Intermediate | Application |

| cis-1,2-Diol | Forms a five-membered cyclic boronate ester | Trigonal or Tetrahedral Boronate Ester | Sensing, Protection, Catalytic Activation |

| syn-1,3-Diol | Forms a six-membered cyclic boronate ester | Trigonal or Tetrahedral Boronate Ester | Sensing, Protection, Catalytic Activation |

| Saccharides | Binds to available cis-diol or syn-diol moieties | Complex Boronate Esters | Glucose Sensing, Chiral Synthesis |

Applications in Amidation and Cycloaddition Reactions

Amidation Reactions: The direct formation of amides from carboxylic acids and amines is a cornerstone reaction in chemical synthesis. The primary challenge is the activation of the carboxylic acid, as discussed in section 3.3.2. Arylboronic acids have emerged as effective catalysts for this transformation, proceeding through the formation of acyloxyboron intermediates that are readily attacked by amines. This catalytic approach is highly atom-economical, with water being the only byproduct.

While a range of arylboronic acids have been successfully employed as catalysts for direct amidation, specific, detailed reports on the application of this compound for this purpose are limited. The catalytic efficiency would theoretically depend on its ability to form the key acyloxyboronate intermediate and the electronic influence of the quinoline moiety on the subsequent nucleophilic attack by the amine.

Cycloaddition Reactions: Boronic acid catalysis has also been implicated in other transformations, including cycloaddition reactions. The activation of a carboxylic acid containing a double or triple bond by a boronic acid catalyst could potentially lower the energy barrier for pericyclic reactions. However, the use of boronic acids, and specifically this compound, as catalysts for cycloaddition reactions is not a widely established methodology. The field is more commonly dominated by metal-based catalysts or thermal conditions. Further research is required to explore and validate the potential of this compound in catalyzing these types of transformations.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pharmaceutical Compounds

The quinoline (B57606) structure is a prominent motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. nih.govmdpi.com The incorporation of a boronic acid group at the 3-position of the quinoline ring offers a strategic point for chemical modification, enabling the synthesis of compounds with targeted therapeutic actions. chemicalbook.comtargetmol.com

Quinoline derivatives are a significant class of compounds in the development of anticancer drugs, with several already approved for clinical use. nih.govnih.gov These compounds can exert their effects through various mechanisms, including arresting the cell cycle, inducing programmed cell death (apoptosis), inhibiting the formation of new blood vessels (angiogenesis), and disrupting cell migration. arabjchem.orgarabjchem.org The development of resistance to existing cancer chemotherapies is a major challenge, making the discovery of new agents, such as novel quinoline derivatives, a critical area of research. nih.gov

A key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells and trigger their self-destruction through apoptosis. nih.gov Derivatives of 3-quinolineboronic acid have been investigated for their ability to achieve this. For instance, certain imidazoquinoline compounds, which can be synthesized from quinoline precursors, have been shown to selectively inhibit the growth of glioblastoma cells while having minimal effects on normal cells. waocp.org These compounds can induce both early and late-stage apoptosis, a hallmark of effective antitumor agents. waocp.org

Research has shown that specific quinoline derivatives can induce apoptosis through both intrinsic and extrinsic pathways. researchgate.netrjeid.com For example, the synthetic quinoline derivative PQ1 has been shown to activate caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway) in breast cancer cells. nih.govresearchgate.net This dual activation leads to a cascade of events culminating in cell death. researchgate.net Similarly, another derivative, 9IV-c, was found to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspases-9 and -3 and inducing apoptosis through the intrinsic pathway in lung cancer cells. rjeid.com Furthermore, some quinoline-based compounds can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. waocp.orgmdpi.com

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature of cancer. nih.govmdpi.com This makes them attractive targets for anticancer drugs. nih.govnih.gov Quinoline-based compounds have emerged as promising kinase inhibitors. nih.gov

Specifically, derivatives containing the this compound moiety have been developed as potent dual inhibitors of Cdc-like kinases (CLKs) and Rho-associated coiled-coil containing protein kinases (ROCKs). nih.govnih.gov Both CLK and ROCK kinases play significant roles in cell growth and migration, which are critical processes in tumor development and metastasis. nih.govnih.govwikipedia.org

Novel boronic acid-containing pyrazolo[4,3-f]quinoline compounds, synthesized using multicomponent reactions, have demonstrated potent inhibition of these kinases. mdpi.comnih.gov For example, compounds HSD1400 and HSD1791 were found to inhibit CLK1, CLK2, and ROCK2 at nanomolar concentrations. nih.govnih.gov These dual inhibitors have shown potent in vitro anticancer activity against renal cancer and leukemia cell lines. mdpi.comnih.gov The lead compounds demonstrated significantly lower IC50 values against the Caki-1 renal cancer cell line compared to existing standard-of-care drugs. mdpi.com

| Compound | Target Kinase | Inhibition at 25 nM | Cancer Cell Line | IC50 |

|---|---|---|---|---|

| HSD1400 | CLK1, CLK2, ROCK2 | >70% | Caki-1 (Renal) | 206 nM |

| HSD1791 | CLK1, CLK2, ROCK2 | >70% | Caki-1 (Renal) | 204-309 nM |

This table summarizes the inhibitory activity of specific this compound derivatives against key kinases and their potency in inhibiting cancer cell proliferation. Data sourced from multiple studies. mdpi.comnih.gov

The quest for effective antiviral agents is another area where quinoline derivatives have made a significant impact. mdpi.com The Human Immunodeficiency Virus (HIV) protease is an essential enzyme for viral replication, making it a prime target for antiviral therapy. nih.govdiva-portal.org Inhibiting this enzyme leads to the production of immature, non-infectious viral particles. diva-portal.org

While direct synthesis of HIV protease inhibitors from this compound is not extensively detailed in the provided results, the quinoline scaffold itself is a key component in the design of these inhibitors. researchgate.net The development of boron-modified inhibitors has shown promise, as they can exhibit higher inhibitory affinity for the HIV-1 protease compared to their non-boron counterparts. cwu.edu The goal is to synthesize compounds with increased bioavailability and higher binding affinity to overcome challenges like drug resistance and patient noncompliance. cwu.edu Research has focused on designing molecules that mimic the natural substrate of the protease, incorporating elements like the quinoline heterocycle to enhance binding and efficacy. researchgate.net

Quinoline-based small molecules are being actively explored as anti-inflammatory agents. nih.gov They can target several key players in the inflammatory process, such as cyclooxygenase (COX) enzymes and various phosphodiesterases. nih.gov The nature and position of substituents on the quinoline ring are critical in determining the compound's specific anti-inflammatory activity. nih.gov For example, quinolines bearing a carboxylic acid moiety have shown COX-inhibition properties. nih.gov

Studies have evaluated quinoline-related carboxylic acid derivatives for their anti-inflammatory potential. nih.gov Specifically, quinoline-3-carboxylic acid has demonstrated appreciable anti-inflammatory effects in cellular models of inflammation induced by lipopolysaccharide (LPS), without showing significant cytotoxicity. nih.gov The anti-inflammatory activity of these compounds is thought to be related to their ability to modulate pathways like NF-κB, a key regulator of inflammation. researchgate.net

Beyond kinases, this compound derivatives have been investigated as inhibitors of a broader range of enzymes. nih.govbiorxiv.org The quinoline scaffold is a versatile base for developing inhibitors for enzymes implicated in various diseases. nih.gov

For instance, quinoline analogs have been studied as potential multitarget inhibitors for enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen (B147801) synthase kinase 3-beta (GSK3β). nih.gov In vitro assays confirmed that quinoline derivatives could modulate the activity of these three targets, with some showing significant inhibition percentages. nih.gov

Additionally, quinoline-based compounds have been shown to inhibit enzymes that interact with DNA, such as DNA methyltransferases (DNMTs). nih.gov These compounds can intercalate into DNA, altering its structure and preventing the enzyme from performing its function. nih.govbiorxiv.org This mechanism adds to the diverse ways in which quinoline derivatives can exert their biological effects. The development of quinoline-based α-glucosidase inhibitors has also been explored, which could be beneficial in managing conditions related to carbohydrate metabolism. researchgate.net

Combretastatin (B1194345) Analogs via Regioselective Suzuki Coupling

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization, exhibiting both antitumor and antivascular effects. acs.orgnih.govacs.org However, its clinical utility is hampered by the isomerization of the biologically active cis-stilbene (B147466) bridge to the inactive trans-isomer. To overcome this limitation, researchers have developed rigid analogues by replacing the flexible double bond with more stable heterocyclic scaffolds. nih.gov

A highly efficient method for synthesizing these constrained analogues is the regioselective Suzuki cross-coupling reaction. acs.orgnih.govacs.org This palladium-catalyzed reaction creates a carbon-carbon bond between an organoboron compound, such as a derivative of this compound, and a halogenated compound. The strategy often involves a two-step process using dihalogenated heteroaromatics. acs.orgnih.gov By carefully controlling the reaction conditions, chemists can selectively couple the boronic acid to one of the halogenated positions on the central scaffold, followed by a second coupling to introduce the other required aryl group. acs.org This approach allows for the rapid and modular synthesis of a wide array of novel CA-4 analogues. nih.govacs.org This synthetic strategy has been successfully employed to generate potent rigid analogues of combretastatin, with some compounds demonstrating cytotoxicity in the low nanomolar range and exhibiting pharmacodynamic profiles similar to or better than the parent compound, CA-4. acs.orgnih.govacs.org

Table 1: Examples of Combretastatin A-4 Analogs and Their Biological Activity

| Compound Type | Key Synthetic Step | Observed Activity | Reference |

|---|---|---|---|

| Rigid Furan, Thiophene, and Cyclopentene Analogues | Regioselective Suzuki Coupling | Low nanomolar cytotoxicity, tubulin assembly inhibition. | acs.orgnih.gov |

| Quinoline-based Analogues | Vilsmeier–Haack reaction followed by substitution | Significant antiproliferative activity (IC50 in nanomolar range), G2/M phase arrest. | nih.gov |

| Stilbene Derivatives | Wittig olefination followed by Suzuki cross-coupling | Potent antiproliferative activities in nanomolar concentrations, G2/M phase arrest. | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they analyze how the chemical structure of a compound influences its biological activity. fiveable.me For quinoline derivatives, SAR studies have revealed several key features that govern their therapeutic effects. The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is often considered essential for the antibacterial activity of quinolones, and this core must be fused with an aromatic ring. slideshare.net

In the context of this compound derivatives, the boronic acid group itself is a critical pharmacophore. mdpi.com It is often considered a bioisostere of a carboxylic acid and can form reversible covalent bonds with target enzymes, which is crucial for potent inhibition. researchgate.netnih.gov SAR studies on boronic acid-containing pyrazolo[4,3-f]quinolines as kinase inhibitors demonstrated that the deletion of the 3-borono-2-methoxyphenyl group resulted in a complete loss of activity against the CLK1 kinase, highlighting its essential role. mdpi.com

Further SAR insights include:

Substituents on the Quinoline Ring: The type and position of substituents on the quinoline nucleus significantly impact activity. For example, a fluorine atom at the C-6 position and a cyclopropyl (B3062369) group at the N-1 position of the quinolone core are known to enhance antibacterial potency. slideshare.net

Substituents on the Phenylboronic Acid Moiety: In a series of diaryl-thiourea-linked quinazoline (B50416) derivatives, the presence of two electron-withdrawing groups on the terminal benzene (B151609) ring led to increased inhibitory activity against both EGFR and VEGFR2 kinases. mdpi.com

Linker Modifications: The length and nature of linkers connecting the quinoline core to other pharmacophores can be optimized. In one study of 4-anilino-quinazoline derivatives, a four-carbon chain linker was found to be optimal for dual EGFR/HER2 inhibitory activity. mdpi.com

Table 2: Summary of Structure-Activity Relationships for Quinoline Derivatives

| Position/Modification | Effect on Biological Activity | Target Class | Reference |

|---|---|---|---|

| Deletion of Boronic Acid Moiety | Complete loss of activity | Kinases (CLK1) | mdpi.com |

| C-3 Carboxylic Acid | Modification generally decreases activity | Bacteria | youtube.com |

| N-1 Substituent (e.g., cyclopropyl, ethyl) | Potent antibacterial activity | Bacteria | slideshare.netyoutube.com |

| C-6 Fluoro Group | Enhances antibacterial activity | Bacteria | slideshare.net |

| C-7 Piperazine Ring | Leads to active compounds | Bacteria | slideshare.net |

Mechanistic Insights into Biological Activity (e.g., DNA Damage Induction, Cell Cycle Arrest)

The therapeutic effects of quinoline-based compounds, including those containing boronic acid, are often traced back to their ability to interfere with fundamental cellular processes. Two key mechanisms are the induction of DNA damage and the subsequent arrest of the cell cycle. nih.gov

Certain boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been shown to induce DNA damage, which can be visualized by the upregulation of DNA damage markers like phosphorylated H2AX (γH2AX). mdpi.com The cellular response to such damage, known as the DNA Damage Response (DDR), involves a complex signaling cascade that can halt cell division to allow for repair or, if the damage is too severe, trigger programmed cell death (apoptosis). nih.gov

A direct consequence of the DDR is cell cycle arrest. nih.gov Many quinoline derivatives and combretastatin analogues act by arresting cancer cells in specific phases of the cell cycle, thereby preventing their proliferation. nih.govnih.gov For instance, certain quinoline-based compounds induce a dose-dependent inhibition of cancer cell proliferation by arresting cells at the S and G2/M phases. nih.gov Similarly, some dipeptide boronic acid proteasome inhibitors cause cell cycle arrest at the G2/M phase. nih.gov This cell cycle blockade is a common mechanism for anticancer agents and is often a prelude to apoptosis, effectively eliminating malignant cells. nih.govmdpi.com

Incorporation of Boronic Acids into DNA and its Implications for Drug Design

The unique chemical properties of the boronic acid moiety have led to innovative strategies in drug design, including its direct incorporation into nucleic acids. nih.gov Researchers have successfully synthesized a boronic acid-labeled thymidine (B127349) triphosphate (B-TTP), a modified DNA building block. nih.gov This modified nucleotide can be effectively integrated into a growing DNA strand by DNA polymerase during enzymatic polymerization. nih.gov

Crucially, the resulting boronic acid-labeled DNA can still serve as a template for DNA polymerases, enabling its amplification through techniques like the polymerase chain reaction (PCR). nih.gov This breakthrough has significant implications for drug design and diagnostics. The incorporation of boronic acid into DNA could lead to the development of novel aptamers—short, single-stranded DNA or RNA molecules that can bind to specific targets. nih.gov Boronic acid-labeled aptamers could be designed to target and bind to carbohydrates, glycoproteins, or glycolipids with high specificity, functioning as synthetic lectin mimics. nih.gov Such tools could be used for the rapid analysis of protein glycosylation patterns or as targeted therapeutic agents. nih.gov

Computational Chemistry in Medicinal Applications

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. escholarship.orgswri.org For quinoline-based compounds, including this compound derivatives, several in silico techniques are routinely applied.

3D-QSAR (Quantitative Structure-Activity Relationship): This method builds computational models that correlate the three-dimensional structural properties of a series of compounds with their biological activities. nih.gov Models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) help identify which steric and electrostatic features are critical for potency, thereby guiding the design of more active molecules. nih.govsemanticscholar.org

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to the active site of a target protein. nih.govnih.gov This technique is used to understand the binding modes of quinoline derivatives with targets such as kinases, proteases, or telomerase, revealing key interactions like hydrogen bonds and π-stacking that are essential for affinity. nih.govnih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time. nih.govmdpi.com These simulations are used to assess the stability of the docked conformation, analyze the flexibility of the ligand and protein, and calculate binding free energies, offering deeper insight into the strength and nature of the interaction. nih.gov

Together, these computational approaches help rationalize observed SAR data and accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.govnih.gov

Role in Materials Science and Sensing Technologies

Development of Advanced Materials

The boronic acid functional group is a versatile building block in the creation of advanced materials. mdpi.com Boronic acid-containing molecules have been successfully incorporated into a variety of materials, including polymers and nanomaterials, to create "smart" systems that respond to specific chemical stimuli. nih.gov

Boronic acids (BAs) have been integrated into polymeric particles, hydrogels, and various nanomaterials to serve as both stimuli-responsive functional groups and targeting ligands. nih.gov These materials can respond to changes in pH or the presence of specific molecules like glucose or adenosine (B11128) triphosphate (ATP). nih.gov For instance, boronic acid-modified nanomaterials are being explored for biomedical applications, leveraging their ability to interact with polysaccharides and other biological molecules. nih.govnih.gov The incorporation of boronic acids can create materials for targeted drug delivery, taking advantage of the overexpression of certain diol-containing molecules, such as sialic acid, on the surface of cancer cells. nih.govnih.gov While the broader class of boronic acids is widely used, the specific integration of 3-Quinolineboronic acid into complex polymers and nanomaterials is often geared towards harnessing its unique optical properties for sensing applications within these materials.

Fluorescent Probes and Sensors

This compound is a member of a group of boronic acid derivatives that exhibit changes in their fluorescence properties upon binding to sugar molecules. chemicalbook.com This characteristic makes it a valuable tool in the design of chemosensors. nih.gov The quinoline (B57606) ring acts as a fluorophore, and its electronic properties are modulated by the chemical state of the attached boronic acid group. This principle has been widely applied to develop fluorescent sensors for various biologically relevant molecules. rsc.org

The primary mechanism for sugar and diol recognition by this compound is the reversible formation of cyclic esters. Boronic acids can specifically and reversibly interact with compounds containing 1,2- or 1,3-diol groups to form five- or six-membered cyclic esters. rsc.orgnih.gov This interaction is a covalent bonding process, which provides stability and specificity to the recognition event. nih.gov

The binding affinity of boronic acids to different sugars depends on the structure and stereochemistry of the diol groups within the sugar molecule. For example, fructose, which exists in a furanose ring form with a rigid cis-diol moiety, often shows a higher binding affinity to boronic acids compared to glucose, which predominantly exists in a pyranose form with more conformational flexibility. researchgate.net

| Boronic Acid Sensor | Analyte | Observed Change | Reference |

|---|---|---|---|

| Isoquinoline-7-boronic acid (7-IQBA) | D-fructose | 20-fold increase in fluorescent intensity | d-nb.info |

| Isoquinoline-7-boronic acid (7-IQBA) | D-mannose | 5- to 8-fold increase in fluorescent intensity | d-nb.info |

| o-BMOQBA | Fructose (60 mM) | ≈9-fold decrease in fluorescence intensity | nih.gov |

| Anthracene-based diboronic acid (CN-DBA) | Glucose | High binding constant (6489.5 M⁻¹) | bohrium.com |

The binding of a sugar or diol to this compound induces a significant change in the compound's fluorescence. This change is primarily due to the alteration of the electronic structure of the boron atom. In its unbound state, the boronic acid exists as a neutral, trigonal planar (sp² hybridized) species. Upon binding with a diol, it converts to an anionic, tetrahedral (sp³ hybridized) boronate ester. nih.govnih.gov

This change in geometry and electronic density at the boron center directly affects the photophysical properties of the quinoline fluorophore. The tetrahedral boronate form is a stronger electron-donating group compared to the neutral trigonal form. This can modulate the photoinduced electron transfer (PET) process between the boronic acid group and the excited state of the quinoline. In many cases, the binding event inhibits a PET quenching pathway, leading to a significant enhancement of fluorescence intensity. d-nb.info Conversely, in some sensor designs, the formation of the boronate ester can create a pathway for fluorescence quenching. nih.govnih.gov Protonation of the nitrogen atom in the quinoline ring can also lead to a substantial increase in fluorescence emission, a mechanism that can be synergistic with the effects of diol binding. nih.gov

The interaction between boronic acids and diols is highly dependent on pH. nih.gov The binding process requires the boronic acid to be in its tetrahedral boronate form (B(OH)₄⁻), which is more prevalent at pH values above the pKa of the boronic acid. nih.govnih.gov The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is governed by the solution's pH. nih.gov

A key phenomenon in boronic acid-based sensing is the pKa-lowering effect upon diol binding. nih.gov The cyclic boronate ester formed upon complexation with a diol is a stronger acid (has a lower pKa) than the unbound boronic acid. d-nb.infonih.gov This means that at a physiological pH (e.g., 7.4), which may be below the pKa of the free boronic acid, the addition of a sugar can drive the equilibrium towards the formation of the fluorescent tetrahedral boronate ester. d-nb.info Consequently, the fluorescence and absorbance spectra of quinoline-based boronic acid sensors are highly sensitive to pH, and this property is integral to their function as sensors in biological environments. d-nb.infonih.gov

| Condition | Apparent pKa | Fluorescence Change at pH 7.4 | Reference |

|---|---|---|---|

| 7-IQBA alone | ~5.5 and ~8.8 | Predominantly non-fluorescent deprotonated form | d-nb.info |

| 7-IQBA + D-fructose | 6.9 | 17-fold fluorescence increase | d-nb.info |

| 7-IQBA + D-mannose | 7.4 | 13-fold fluorescence increase | d-nb.info |

| 7-IQBA + D-sorbitol | 6.8 | 37-fold fluorescence increase | d-nb.info |

The ability of this compound to recognize and signal the presence of diol-containing molecules opens up applications in biosensing for disease diagnosis. nih.gov Many important cancer biomarkers are glycoproteins, which are proteins decorated with sugar chains (glycans). nih.gov These glycans are rich in diol functionalities, particularly from sialic acid residues that are often overexpressed on the surface of cancer cells. nih.govnih.gov

Boronic acid-based fluorescent probes can be designed to target these cancer-associated glycans. By binding to the glycoproteins on tumor cells or circulating tumor biomarkers, these sensors can provide a detectable fluorescent signal, enabling the identification and quantification of cancer markers. nih.gov This approach forms the basis for developing new diagnostic tools for early cancer detection. nih.govmdpi.com Biosensors utilizing boronic acids can be employed in various formats, including optical and electrochemical methods, to detect a wide range of biomarkers such as nucleic acids, proteins, and circulating tumor cells. nih.govnih.gov

Sugar and Diol Recognition

Supramolecular Assemblies and Crystal Engineering in Quinolineboronic Acids

The field of materials science has seen a surge of interest in boronic acids as versatile building blocks for crystal engineering and the construction of novel supramolecular assemblies. The boronic acid functional group, -B(OH)₂, is a powerful tool in molecular self-assembly due to its ability to form reversible covalent bonds and participate in a variety of non-covalent interactions. When appended to a rigid scaffold like quinoline, the resulting quinolineboronic acid molecule possesses a unique combination of hydrogen bond donors/acceptors, a Lewis acidic boron center, a Lewis basic nitrogen atom, and an extended aromatic system. These features allow for the directed assembly of complex, functional architectures.

The specific arrangement of these functional groups is paramount, as the positional isomerism of the boronic acid on the quinoline ring dramatically influences the resulting supramolecular structures. This is clearly demonstrated by the divergent crystal packing and self-assembly behaviors of 5-quinolineboronic acid (5-QBA) and 8-quinolineboronic acid (8-QBA). While detailed crystallographic studies on this compound are not as prevalent in the literature, its structural characteristics suggest a self-assembly mechanism that would differ significantly from the 8-isomer and likely share similarities with the 5-isomer.

Self-Assembly Mechanisms (e.g., Intermolecular B-N Bonds, Hydrogen Bonding, π-π Stacking)

The self-assembly of quinolineboronic acids in the solid state is governed by a subtle interplay of several key intermolecular forces. The dominance of a particular interaction is dictated by the specific substitution pattern on the quinoline core.

Intermolecular B-N Bonds: A defining feature in the supramolecular chemistry of some quinolineboronic acid isomers is the formation of dative bonds between the Lewis acidic boron atom and the Lewis basic quinoline nitrogen atom of an adjacent molecule. This interaction is highly dependent on the proximity of these two groups. In 8-quinolineboronic acid (8-QBA), the boronic acid at the 8-position is spatially close to the nitrogen atom at the 1-position, facilitating a unique self-assembly mechanism. Two molecules of 8-QBA come together to form a stable dimer through the formation of two intermolecular B-N bonds. nih.gov This interaction is so strong that it is reinforced by the elimination of a water molecule to form a boronic anhydride (B1165640) linkage, resulting in a robust, chair-shaped dimeric structure. nih.gov This B-N interaction changes the hybridization of the boron atom from sp² to sp³. nih.gov In contrast, for isomers like 5-QBA and, presumably, this compound, the significant distance between the boronic acid group and the quinoline nitrogen precludes the formation of such intermolecular B-N dative bonds. nih.gov

Hydrogen Bonding: In the absence of strong B-N interactions, hydrogen bonding becomes the primary driving force for self-assembly. Boronic acids are excellent hydrogen bond donors (from the -OH groups) and acceptors (the oxygen atoms). In the crystal structure of 5-QBA, the assembly is controlled by "head-to-head" hydrogen bonds formed between the boronic acid moieties of neighboring molecules. nih.gov This intricate hydrogen-bonding network is further stabilized by bridging water molecules, which form hydrogen bonds with both the quinoline nitrogen and the boronic acid's hydroxyl groups. nih.gov Given the structure of this compound, it is expected to follow a similar pattern, assembling into extended networks, such as chains or sheets, stabilized by robust hydrogen bonds between the boronic acid groups.

| Interaction Type | 8-Quinolineboronic Acid (8-QBA) | 5-Quinolineboronic Acid (5-QBA) | This compound (Predicted) |

|---|---|---|---|

| Intermolecular B-N Bond | Present and dominant; leads to dimer formation nih.gov | Absent due to distance between B and N atoms nih.gov | Absent due to large B-N separation |

| Hydrogen Bonding | Present as a reinforcing interaction nih.govnih.gov | Present and dominant; forms primary assembly network nih.gov | Expected to be the dominant interaction, forming chains or sheets |

| π-π Stacking | Present as a reinforcing interaction nih.gov | Present as a reinforcing interaction nih.gov | Expected to be a significant reinforcing interaction |

Design of Novel Supramolecular Architectures

The understanding of how different non-covalent interactions direct the assembly of quinolineboronic acid isomers is fundamental to the rational design of novel supramolecular architectures with desired topologies and functions. By selecting the appropriate isomer, researchers can program the formation of either discrete molecular units or extended, multidimensional networks.

For instance, the strong, directional, and highly specific B-N bond-driven dimerization of 8-QBA provides a well-defined, rigid building block. This dimeric synthon could be further functionalized at other positions on the quinoline ring to link these units together, creating larger, discrete molecular cages or extended covalent organic frameworks (COFs) with predictable and controlled geometries.

Conversely, the self-assembly of 5-QBA and the predicted assembly of this compound, which are dominated by hydrogen bonding, offer pathways to create one-, two-, or even three-dimensional hydrogen-bonded organic frameworks (HOFs). nih.gov The directionality and strength of the O-H···O and O-H···N hydrogen bonds can be modulated by introducing other functional groups or by co-crystallization with other molecules (co-formers) that can participate in the hydrogen-bonding network. nih.gov This approach allows for the construction of materials with porous structures, which could have applications in gas storage, separation, or catalysis. The ability to form diverse architectures, such as stacked layers, helical chains, or interconnected ribbons, depends on the interplay between the hydrogen bonding of the boronic acid group and the shape and electronic properties of the co-former. nih.gov The predictable nature of these interactions makes boronic acids like this compound promising candidates for the bottom-up construction of functional materials through crystal engineering.

Analytical Methodologies and Characterization of 3 Quinolineboronic Acid

Spectroscopic Characterization Techniques (e.g., NMR, HRMS)

The definitive structural confirmation and characterization of 3-Quinolineboronic acid rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the quinoline (B57606) ring system, distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) would correspond to the six protons on the fused rings. The protons at positions 2 and 4, adjacent to the nitrogen atom, are expected to be the most deshielded and appear furthest downfield. The protons of the B(OH)₂ group are often broad and may exchange with solvent, making them difficult to observe.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum for this compound would show nine distinct signals for the quinoline carbons. The carbon atom directly bonded to the boronic acid group (C-3) would have a characteristic chemical shift, though the boron atom (a quadrupolar nucleus) can cause broadening of this signal. The chemical shifts of the other eight carbons provide confirmation of the quinoline scaffold researchgate.nettsijournals.comoregonstate.edu.

¹¹B NMR: Boron-11 NMR is a specialized technique that would confirm the presence and electronic environment of the boron atom in the boronic acid group. Trigonal planar boronic acids typically exhibit a broad signal in the range of δ 28-30 ppm.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the elemental composition of the molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula, C₉H₈BNO₂, by comparing the experimentally measured exact mass with the theoretically calculated mass sisweb.com. Electron Spray Ionization (ESI) is a common technique used for such analyses, often detecting the protonated molecule [M+H]⁺.

While specific spectral data for the parent this compound is not detailed in the surveyed literature, the characterization of its derivatives and related pyrazolo[4,3-f]quinoline boronic acids consistently relies on these standard techniques for structural verification. For instance, complex derivatives are fully characterized using 1D and 2D NMR experiments and ESI-HRMS to confirm their complex structures.

Chromatographic Methods (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the purification and analytical assessment of this compound, ensuring its purity and quantifying its presence in various mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of boronic acids. A systematic approach to method development is crucial for achieving robust and reproducible separation waters.com.

Stationary Phase: C18 columns are widely used, offering good retention for the aromatic quinoline structure. Columns with low silanol (B1196071) activity are sometimes preferred to minimize on-column hydrolysis of the boronic acid ester derivatives, although this is less of a concern for the free acid researchgate.net.